![molecular formula C18H15FN4O B5546259 3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

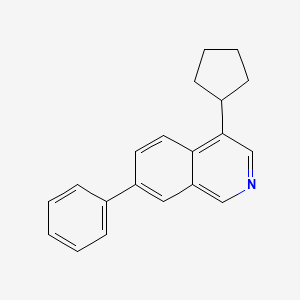

3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

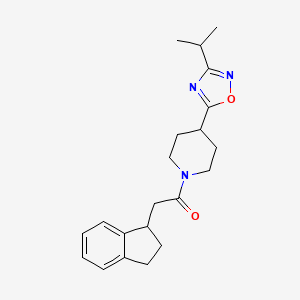

3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine, commonly known as FPA-124, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FPA-124 is a pyridine derivative that has shown promising results in preclinical studies for the treatment of autoimmune diseases, cancer, and inflammation.

Wissenschaftliche Forschungsanwendungen

Nicotinic Acetylcholine Receptor Binding for PET Imaging

A study outlined the synthesis and nicotinic acetylcholine receptor in vivo binding properties of a related compound, focusing on its potential as a new positron emission tomography (PET) ligand for imaging nicotinic receptors. This compound displayed promising characteristics for PET imaging of central nicotinic acetylcholine receptors (nAChRs) without binding to alpha7 nicotinic or 5HT3 receptors. It exhibited a significant cerebral uptake modulable by the synaptic concentration of acetylcholine, making it suitable for brain imaging of nAChRs with PET (Doll et al., 1999).

Antibacterial Activity of Nitrogen-Carbon-Linked Oxazolidinones

Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aimed to expand the spectrum of this class of antibiotics to include Gram-negative organisms. This study involved synthesizing compounds with good activity against Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis, suggesting potential applications in addressing resistant bacterial infections (Genin et al., 2000).

CC Chemokine Receptor 1 Antagonists

Another study described the synthesis of potent CCR1 antagonists intended for treating rheumatoid arthritis, highlighting the detailed synthesis of these compounds labeled with carbon-13, carbon-14, and tritium. These antagonists demonstrate the potential for therapeutic applications targeting inflammatory and autoimmune diseases (Latli et al., 2018).

Fluorescent Property for Biomarkers and Sensors

The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, including derivatives of the compound , have been studied for applications as biomarkers and photochemical sensors. These compounds demonstrated the ability to emit light in various conditions, suggesting their utility in biological imaging and sensing applications (Velázquez-Olvera et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

Research into bipolar host materials for phosphorescent OLEDs incorporated derivatives similar to the compound of interest, showing high-efficiency blue, green, and white phosphorescence. This indicates the compound's potential role in developing advanced materials for OLED technology (Li et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c19-15-5-1-3-12(7-15)17-16(9-21-22-17)18(24)23-10-14(11-23)13-4-2-6-20-8-13/h1-9,14H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXKULCQWUKHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(NN=C2)C3=CC(=CC=C3)F)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)